molecular formula C30H20N4O14S4 B14004604 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]- CAS No. 83656-13-7

2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-

Cat. No.: B14004604
CAS No.: 83656-13-7
M. Wt: 788.8 g/mol
InChI Key: ZAQHFBFFSLFAPU-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-: is a complex organic compound known for its vibrant color properties and extensive use in dye and pigment industries. This compound is characterized by its naphthalene core, which is substituted with sulfonic acid groups and azo linkages, making it a significant molecule in the synthesis of azo dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-sulfo-1-naphthylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 4,5-dihydroxy-2,7-naphthalenedisulfonic acid in an alkaline medium. This step forms the azo linkage, resulting in the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation; sodium hydroxide for desulfonation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various sulfonated or desulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex azo dyes.
  • Acts as a chromophore in various analytical chemistry applications.

Biology:

  • Utilized in staining techniques for biological specimens due to its strong color properties.

Medicine:

  • Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Widely used in the textile industry for dyeing fabrics.
  • Employed in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups are responsible for the compound’s vibrant color, as they absorb light in the visible spectrum. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with other molecules through hydrogen bonding, electrostatic interactions, and π-π stacking.

Comparison with Similar Compounds

  • 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-
  • 3,6-Bis(4-chloro-2-phosphonophenylazo)-4,5-dihydroxynaphthalene-2,7-disulfonic acid
  • 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(2-phosphonophenyl)diazenyl]-

Uniqueness:

  • The presence of sulfonic acid groups at specific positions enhances water solubility.
  • The specific arrangement of hydroxyl and azo groups contributes to its unique color properties and reactivity.
  • Compared to similar compounds, it offers a balance of stability, solubility, and vibrant color, making it highly desirable in dye and pigment industries.

Properties

CAS No.

83656-13-7

Molecular Formula

C30H20N4O14S4

Molecular Weight

788.8 g/mol

IUPAC Name

4,5-dihydroxy-3,6-bis[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C30H20N4O14S4/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)

InChI Key

ZAQHFBFFSLFAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)O)O)O

Origin of Product

United States

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